6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine” is a synthetic compound . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . These compounds have been of interest due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years . The synthetic approaches for the creation of [1,2,4]triazolo[1,5-a]pyrimidine system can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine” is not explicitly mentioned in the search results. However, the structure of [1,2,4]triazolo[1,5-a]pyrimidines is well-studied . They are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present in the molecule . However, the specific chemical reactions of “6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine” are not mentioned in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine” are not explicitly mentioned in the search results. However, it is known that these properties can vary widely depending on the specific substituents present in the molecule .
Scientific Research Applications
- Researchers have investigated this compound as a potential antimalarial agent. It has been used as a reactant for the synthesis of ruthenium (II)-Hmtpo complexes with antimalarial properties . These complexes may offer new strategies for combating malaria.
- DHODH is an enzyme involved in pyrimidine biosynthesis. Inhibiting DHODH can disrupt nucleotide production in pathogens6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine has been explored as a potential DHODH inhibitor with antimalarial activity .
- The compound has shown binding affinity to HIV TAR RNA , a critical regulatory element in HIV replication. Investigating its interaction with TAR RNA may provide insights into antiviral drug development .
- The [1,2,4]triazolo[1,5-a]pyrimidine moiety, including this compound, has been studied in medicinal chemistry. Clinical trials and marketed drugs (e.g., Trapidil, Essramycin, Pyroxsulam) highlight its potential with various functional groups .
- Researchers have developed an eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines using microwave conditions. Although not directly related to our compound, this highlights the broader interest in similar heterocyclic structures .
- Beyond antimalarial and antiviral properties, further studies are needed to explore other biological activities associated with this compound. These may include antibacterial, antifungal, or anticancer effects .
Antimalarial Activity
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Pharmacological Activity via HIV TAR RNA Binding
Medicinal Chemistry Applications
Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
Exploration of Other Biological Activities
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines depends on their specific biological activity. For example, some PDE inhibitors that contain this scaffold work by selectively binding at a given cAMP PDE site in the cardiovascular system .
Future Directions
properties
IUPAC Name |
6-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6S/c10-7-5(6-2-1-3-16-6)4-12-9-13-8(11)14-15(7)9/h1-4H,10H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLCVGWKBTVXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C(=NC(=N3)N)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.